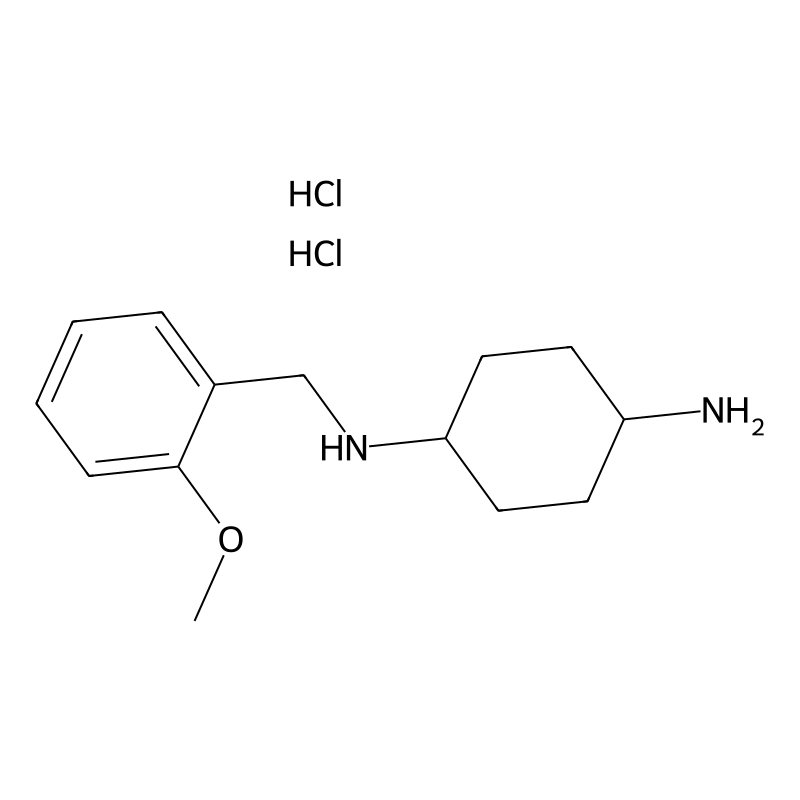

(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Properties and Potential Uses

Based on its structure, the compound possesses a cyclohexane ring with two amine groups (NH2) at specific positions (1 and 4) and a methoxybenzyl group (attached to a benzene ring with a methoxy group) linked to the nitrogen atom (N1). This combination suggests potential applications in areas like chiral separations due to the presence of chiral centers (marked by *) or medicinal chemistry because of the functional groups.

Availability and Research Focus

While commercial suppliers exist [, ], in-depth research on its specific applications haven't been widely documented yet.

(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is a synthetic compound characterized by its unique structural features, including a cyclohexane ring substituted with two amine groups and a methoxybenzyl moiety. The compound's systematic name reflects its stereochemistry, indicating specific configurations at the chiral centers. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.

- Nucleophilic Attack: The lone pair of electrons on the nitrogen atoms can act as nucleophiles, attacking electrophilic centers.

- Protonation: Under acidic conditions, the amine groups can be protonated, forming ammonium salts which may alter the compound's solubility and reactivity.

- Formation of Salts: The dihydrochloride form indicates that the compound can form salts with acids, which can enhance its stability and solubility in aqueous environments.

(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride exhibits significant biological activity attributed to its amine functional groups. Compounds with similar structures have been shown to possess:

- Antimicrobial Properties: Many amine-containing compounds demonstrate activity against various bacterial strains.

- Anticancer Activity: Certain derivatives have been evaluated for their potential to inhibit cancer cell proliferation.

- Neurotransmitter Modulation: Given the structural similarity to neurotransmitters, this compound may influence neurological pathways.

The specific biological activities of this compound would require further experimental validation through pharmacological studies.

The synthesis of (1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multi-step organic reactions:

- Formation of Cyclohexane Framework: Starting from cyclohexanone or cyclohexene derivatives, the cyclohexane ring can be formed through reduction or cyclization reactions.

- Substitution Reactions: The introduction of the methoxybenzyl group can be achieved through nucleophilic substitution reactions involving appropriate benzyl halides.

- Amine Functionalization: The final step often involves the introduction of amine groups via reductive amination or similar methods to yield the desired diamine structure.

- Salt Formation: The dihydrochloride salt is formed by treating the base with hydrochloric acid.

The applications of (1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride are diverse and include:

- Pharmaceutical Development: Potential use as a lead compound in drug discovery due to its biological activity.

- Research Tool: Utilized in biochemical assays to study enzyme interactions or cellular responses.

- Chemical Probe: May serve as a probe for investigating specific biological pathways or mechanisms.

Interaction studies are crucial for understanding how (1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride interacts with biological targets:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.

- In Vitro Assays: Conducting cell-based assays to determine the effects on cell viability, proliferation, and signaling pathways.

- Molecular Docking Studies: Computational studies can predict how this compound fits into active sites of target proteins.

Several compounds share structural features with (1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminoethylphenol | Phenolic amine | Antimicrobial properties |

| N,N-Dimethylbenzylamine | Tertiary amine with a benzyl group | Neurotransmitter-like activity |

| 3-Methoxy-N,N-dimethylbenzeneethanamine | Similar methoxy substitution | Antidepressant effects |

| Cyclohexylamine | Simple cyclic amine | Neuroactive properties |

Uniqueness

(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific stereochemistry and dual amine functionalities that provide distinct binding characteristics compared to other similar compounds. This structural complexity may contribute to its unique biological activities and potential therapeutic applications.